molecular formula C6H2BrClFNO4S B12856162 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride

Cat. No.: B12856162
M. Wt: 318.51 g/mol
InChI Key: QZYXTUKPAWWIAT-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride is a halogenated nitroaromatic sulphonyl chloride characterized by a benzene ring substituted with bromine (Br), fluorine (F), a nitro group (NO₂), and a sulphonyl chloride (SO₂Cl) group. Its molecular formula is C₆H₂BrClFNO₄S, with a molecular weight of 343.51 g/mol. The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules. Its structural features—specifically the electron-withdrawing nitro and halogen substituents—enhance its electrophilicity, making it highly reactive toward nucleophiles such as amines and alcohols .

Properties

Molecular Formula

C6H2BrClFNO4S

Molecular Weight

318.51 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(10(11)12)5(2-3)15(8,13)14/h1-2H

InChI Key

QZYXTUKPAWWIAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride typically involves the introduction of bromine, fluorine, and nitro groups onto a benzene ring, followed by the addition of a sulphonyl chloride group. The specific reaction conditions and reagents used can vary, but common methods include:

    Nitration: Introducing the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Adding bromine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Sulphonylation: Introducing the sulphonyl chloride group using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulphonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulphonamides or sulphonate esters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The bromine and fluorine atoms can participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Sulphonamides: Formed from the reaction with amines.

    Sulphonate Esters: Formed from the reaction with alcohols.

    Aminobenzenesulphonyl Chlorides: Formed from the reduction of the nitro group.

Scientific Research Applications

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: Utilized in the synthesis of potential drug candidates and in the development of diagnostic agents.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and physicochemical properties of 5-bromo-3-fluoro-2-nitrobenzenesulphonyl chloride are influenced by its unique substitution pattern. Key comparisons with structurally related sulphonyl chlorides include:

Table 1: Substituent Effects on Reactivity and Properties
Compound Molecular Weight (g/mol) Key Substituents Reactivity (Relative) Stability in Solvents
This compound 343.51 Br (para), F (meta), NO₂ (ortho) High Moderate in polar aprotic solvents
3-Fluoro-2-nitrobenzenesulphonyl chloride 239.61 F (meta), NO₂ (ortho) Moderate High in methanol
5-Bromo-2-nitrobenzenesulphonyl chloride 304.54 Br (para), NO₂ (ortho) High Low in aqueous media
2-Nitrobenzenesulphonyl chloride 221.62 NO₂ (ortho) Moderate High in DMSO

Key Observations :

  • The fluorine atom enhances electron-withdrawing effects, stabilizing the sulphonyl chloride group and increasing electrophilicity compared to non-fluorinated analogues.
  • The ortho-nitro group directs electronic effects, making the sulphonyl chloride more susceptible to nucleophilic attack than meta- or para-substituted derivatives .

Solubility and Stability

  • Polar aprotic solvents : The target compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), similar to 2-nitrobenzenesulphonyl chloride.
  • Protic solvents: Instability in methanol/water mixtures is observed due to hydrolysis of the sulphonyl chloride group, a trend consistent with other sulphonyl chlorides.

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